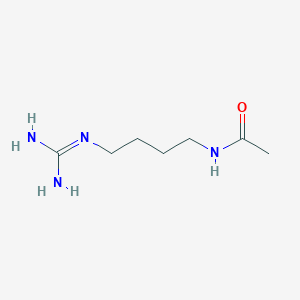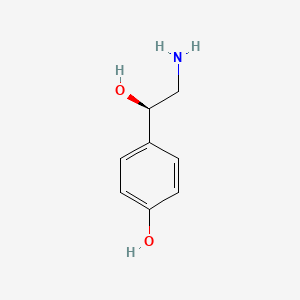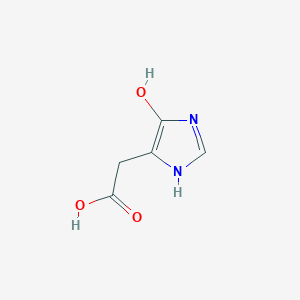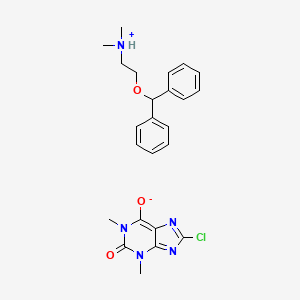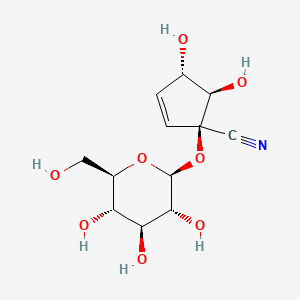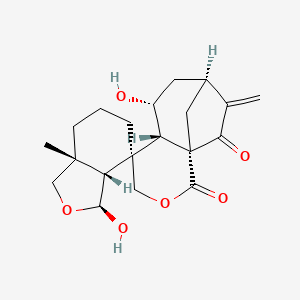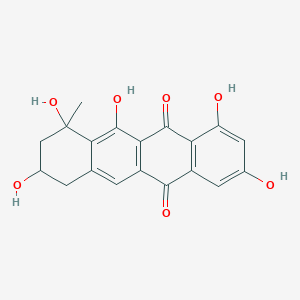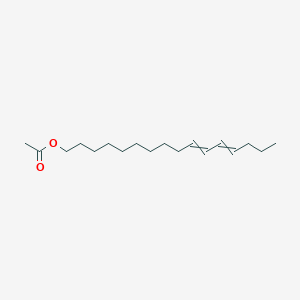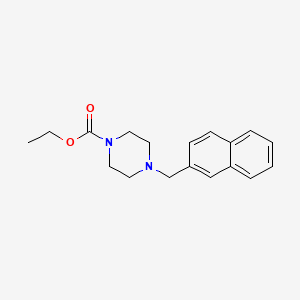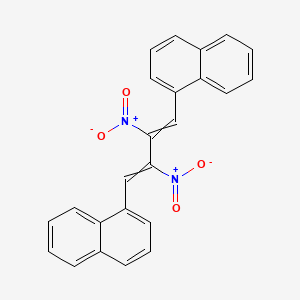
1,2-Diphenylpyrazolidine-3,5-dione
Descripción general
Descripción
1,2-Diphenylpyrazolidine-3,5-dione, also known as 1,2-diphenylpyrazole-3,5-dione, is a heterocyclic compound with a five-membered ring structure composed of one nitrogen atom and four carbon atoms. It is an important intermediate in organic synthesis and has been widely used in the synthesis of various drugs and other compounds. This compound has a variety of biological activities, such as antioxidant, anti-inflammatory, and antifungal. It has also been used in the synthesis of various drugs, including antimalarials, antifungals, and antitumor drugs.
Aplicaciones Científicas De Investigación
Manganese(III)-Catalyzed Oxidation
The compound 1,2-Diphenylpyrazolidine-3,5-dione has been utilized in manganese(III)-catalyzed oxidative reactions. For instance, its aerobic oxidation in the presence of manganese(III) acetate leads to the formation of hydroperoxypyrazolidinediones. This process highlights its potential in synthetic organic chemistry, particularly in the facile production of hydroperoxides (Rahman & Nishino, 2003).
Synthesis of Trifluoromethylated Derivatives
This compound is used in one-pot, four-component reactions to produce trifluoromethylated spiropiperidine derivatives. This reaction demonstrates high diastereoselectivity and efficiency, suggesting its utility in the development of complex organic compounds (Zhou et al., 2018).
Formation of Highly Functionalized Derivatives
In another application, this compound undergoes various reactions, including heterocyclization, to form novel heterocyclic derivatives. This process highlights its versatility and potential in the synthesis of diverse organic compounds with potential applications in pharmaceuticals and materials science (Khodairy & El-sayed, 2014).
Polyfluoroalkyl-containing Derivatives
The reaction of this compound with polyfluoroalkyl-containing 2- and 3-oxo esters has been explored. This synthesis pathway leads to fluorine-containing analogues of non-steroidal anti-inflammatory drugs, underscoring its potential in medicinal chemistry (Khudina et al., 2020).
Insecticidal Activity
Research has also been conducted on the insecticidal activity of 3,5-pyrazolidinedione derivatives against the cotton leaf worm. These studies suggest potential agricultural applications for this compound derivatives in pest management (Abd-Ella et al., 2020).
Antimicrobial Activity
Mannich bases of 1-Isonicotinoylpyrazolidine-3, 5-Dione have been synthesized and shown to possess antimicrobial activity against various bacteria, highlighting its relevance in the development of new antimicrobial agents (Bharadwaj et al., 2011).
Solid-Phase Synthesis
This compound is used in solid-phase synthesis techniques, such as the traceless synthesis of triazolidine-diones, demonstrating its utility in modern synthetic methodologies (Park & Cox, 2002).
Mecanismo De Acción
Target of Action
The primary target of 1,2-Diphenylpyrazolidine-3,5-dione, also known as Sulfinpyrazone, is the proximal convoluted tubule in the kidneys . This compound acts as a uricosuric agent, meaning it increases the excretion of uric acid in the urine .
Mode of Action
Sulfinpyrazone works by competitively inhibiting the reabsorption of uric acid at the proximal convoluted tubule . This inhibition facilitates the urinary excretion of uric acid and decreases plasma urate concentrations .
Biochemical Pathways
The action of Sulfinpyrazone primarily affects the urate handling pathway in the kidneys . By inhibiting the reabsorption of uric acid, it disrupts the balance between uric acid secretion and reabsorption in the proximal tubule, leading to an overall increase in the urinary excretion of uric acid .
Result of Action
The result of Sulfinpyrazone’s action is a decrease in the concentration of uric acid in the blood . This can help manage conditions like gout and gouty arthritis, where there is an excess of uric acid in the body . It can also promote the resorption of tophi, which are deposits of uric acid crystals that can form in chronic cases of gout .
Safety and Hazards
1,2-Diphenylpyrazolidine-3,5-dione is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
1,2-Diphenylpyrazolidine-3,5-dione plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with uric acid transporter 1, which is involved in the transport of uric acid in the body . The nature of these interactions often involves binding to the active sites of enzymes or proteins, leading to inhibition or activation of their functions. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research and potential therapeutic applications.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the production and utilization of cellular energy.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent enzymatic reactions . This inhibition can lead to downstream effects on cellular processes and overall cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to sustained changes in cellular processes and functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have therapeutic effects, such as reducing inflammation and pain . At higher doses, it can exhibit toxic or adverse effects, including gastrointestinal disturbances and liver toxicity. These threshold effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body . The compound can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic state of cells and tissues. Understanding these metabolic pathways is crucial for optimizing the therapeutic use of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can influence its overall efficacy and potential side effects, making it an important factor in its therapeutic application.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.
Propiedades
IUPAC Name |
1,2-diphenylpyrazolidine-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-14-11-15(19)17(13-9-5-2-6-10-13)16(14)12-7-3-1-4-8-12/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDPKQGKEOCYMQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60877699 | |
| Record name | 2,5-PYRAZOLIDINDIONE,1,2-DIPHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60877699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2652-77-9 | |
| Record name | 1,2-Diphenyl-3,5-pyrazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2652-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Diphenyl-3,5-pyrazolidinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002652779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-PYRAZOLIDINDIONE,1,2-DIPHENYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60877699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

